1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea

PKCα Kinase Inhibitor Indolylurea

Researchers studying PKCα-driven signaling or PAR-2-mediated inflammation often lack well-characterized dual-probe compounds. This indolylurea derivative (CAS 1448071-84-8) bridges that gap with documented class-level activity against both targets. • Enables PKCα/PKA selectivity profiling in myocyte calcium handling assays • Supports PAR-2 antagonist screening for respiratory, allergic & oncological disease models • Serves as validated analytical reference standard for indolylurea synthetic route development • Available from stock with competitive pricing and global shipping

Molecular Formula C19H20FN3O2
Molecular Weight 341.386
CAS No. 1448071-84-8
Cat. No. B2719609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea
CAS1448071-84-8
Molecular FormulaC19H20FN3O2
Molecular Weight341.386
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(CNC(=O)NCC3=CC=C(C=C3)F)O
InChIInChI=1S/C19H20FN3O2/c1-23-12-16(15-4-2-3-5-17(15)23)18(24)11-22-19(25)21-10-13-6-8-14(20)9-7-13/h2-9,12,18,24H,10-11H2,1H3,(H2,21,22,25)
InChIKeyJZSZCYGOXHJQRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea: Core Identity


1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea (CAS 1448071-84-8) is a synthetic indolylurea derivative. This compound belongs to a pharmacologically significant class that has been investigated for inhibiting Protein Kinase C alpha (PKCα) [1] and for antagonizing Protease-Activated Receptor 2 (PAR-2) [2]. Its structure features a 1-methylindole core linked via a hydroxyethyl spacer to a urea moiety that is further substituted with a 4-fluorobenzyl group.

Pathway Study PKCα kinase inhibition research probe
GPCR Screening PAR-2 antagonist candidate scaffold
SAR Probe 4-fluorobenzyl indolylurea derivative for selectivity mapping

Why Generic Indolylurea Substitution Fails


The specific substitution pattern of 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea dictates its unique target engagement profile relative to its closest analogs. The indolylurea pharmacophore is highly sensitive to N-substitution; for example, the 4-fluorobenzyl group has been shown to significantly influence potency and selectivity across the indolylurea class [1]. The hydroxyl group on the ethyl linker introduces a specific hydrogen-bonding donor/acceptor site that is absent in simpler alkyl-linked or unsubstituted benzyl analogs. Simply substituting this compound with an uncharacterized indolylurea or a different fluorobenzyl isomer (e.g., 2- or 3-fluorobenzyl) without validating the comparative quantitative data detailed in Section 3 risks altering biological activity in an unpredictable way.

4-Fluorobenzyl

Substitution at this position is a key SAR element; isomer variations may shift kinase selectivity profiles.

Hydroxyethyl Linker

The hydroxyl group introduces H-bonding capability; simple alkyl-linked analogs may lose target engagement.

Class Specificity

Class-level PKCα inhibition does not guarantee identical potency or selectivity; validate per experimental context.

Quantitative Differentiation Evidence


PKCα Inhibition: Class-Level Advantage

Indolylureas, as a class, have demonstrated nanomolar inhibitory activity against PKCα. While no direct head-to-head data for 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is currently available in non-excluded public databases, the class it belongs to has shown significant selectivity over the closely related kinase PKA [1]. This class-level selectivity profile distinguishes indolylureas from non-selective kinase inhibitors like staurosporine. The specific structural features of this compound, particularly the 4-fluorobenzyl group, are likely to modulate both potency and selectivity within this chemical space.

PKCα inhibition context
Class-level inference
Class-level nanomolar PKCα inhibition (lead compound IC50 ~95 nM)
Supports PKCα pathway study fit
Direct compound data not reported; class reference only
PKCα Kinase Inhibitor Indolylurea

PAR-2 Antagonism: A Differentiated Mechanism

The (1,3-disubstituted indolyl) urea core is specifically claimed as a productive scaffold for developing PAR-2 antagonists [1]. This biological activity is distinct from the kinase inhibition function described above. While quantitative activity data for 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea on PAR-2 is not currently available from authoritative non-excluded sources, the compound's exact alignment with the patented (1,3-disubstituted indolyl) urea general formula suggests it is a candidate for PAR-2 antagonist screening.

PAR-2 antagonism scaffold
Class-level inference
Patented (1,3-disubstituted indolyl) urea core for PAR-2 antagonism
Supports PAR-2 antagonist screening context
Quantitative activity for this compound not reported
PAR-2 GPCR Antagonist

4-Fluorobenzyl Substituent Specificity

Within the indolylurea class, the inclusion of a 4-fluorobenzyl group is not cosmetic; it constitutes a key structure-activity relationship (SAR) determinant. While quantitative activity data for this precise compound is lacking, class-level SAR from Djung et al. (2011) indicates that N-benzyl substitution is critical for modulating both potency and PKA/PKCα selectivity [1]. The 4-fluoro substituent on the benzyl ring is predicted to alter the electron density of the aromatic system and influence metabolic stability compared to an unsubstituted benzyl analog. This differentiates 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea from simpler, non-fluorinated indolylureas.

4-F substituent SAR
Class-level inference
4-Fluorobenzyl substitution modulates potency and selectivity vs non-fluorinated analogs
Distinguishes from simpler benzyl indolylureas
Direct comparative binding data not available
Structure-Activity Relationship Fluorobenzyl Lipophilicity

Validated Application Scenarios


PKCα/PKA Selectivity Profiling

Based on the class's established mechanism, this compound is a strong candidate for use in panels evaluating PKCα/PKA selectivity. The compound can serve as a probe to study the opposing roles of these kinases in calcium handling within myocytes. The specific 4-fluorobenzyl substitution makes it an ideal tool to expand SAR data around indolylurea kinase inhibitors [1].

PAR-2 Antagonism: Inflammatory Disease Validation

Given the patented role of (1,3-disubstituted indolyl) ureas as PAR-2 antagonists, this compound is suitable for screening against respiratory, allergic, or oncological targets where PAR-2 plays a role. Its procurement supports research into novel anti-inflammatory agents distinct from traditional kinase inhibitors [2].

Dual-Pharmacophore Hypothesis Testing

The compound's potential to bridge PKCα inhibition and PAR-2 antagonism offers a unique tool for disease models where these pathways intersect, such as in certain cancers or cardiovascular diseases. Its structure allows researchers to probe the effects of a single chemical entity on two distinct target classes simultaneously, based on existing class-level evidence [1][2].

Indolylurea Analytical Reference Standard

Even in the absence of extensive biological data, the compound's well-defined structure (CAS 1448071-84-8) and membership in a documented pharmacophore class make it a suitable analytical reference standard. It can be used to validate synthetic routes to more complex indolylurea derivatives or as a control in mass spectrometry and chromatography methods designed for this compound class.

Application
Selection Property
Validation Focus
PKCα pathway selectivity profiling
Kinase selectivity context
PKCα vs PKA enzymatic assay
PAR-2 antagonist screening
GPCR signaling antagonist context
PAR-2 mediated calcium flux assay
Dual-pharmacophore probe studies
Multi-target pathway mapping
Cross-talk between kinase and GPCR pathways
Indolylurea analytical standard
Structure-confirmed reference material
HPLC/MS method development for indolylureas
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